molecular formula C11H10F3NO3 B2975572 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 134888-96-3

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No. B2975572
CAS RN: 134888-96-3
M. Wt: 261.2
InChI Key: SSDNYLPSAKMNOC-UHFFFAOYSA-N
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Description

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide, also known as TFMB or TFMB-amide, is a biochemical used for proteomics research . It has a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H10F3NO3 . The average mass is 261.197 Da and the monoisotopic mass is 261.061279 Da .

Scientific Research Applications

Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry

  • Use in Dyes and Pigments Synthesis: N-Phenyl-3-oxo-butanamide, a related compound, is utilized in the synthesis of dyes and pigments. Its reaction with hydroxylamine forms N-phenyl-3-hydroxyimino-butanamide, which further reacts with diazonium salts to produce diazo products coordinating to copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).

Russian Journal of Organic Chemistry

  • Intramolecular Cyclization Applications: A similar compound, (Z)-4-Aryl-N-[2-(2-hydroxymethyl)phenyl]-2,4-dioxo-3-[3-oxo-3,4-dihydroquinoxalin-2(1Н)-ylidene]butanamide, is known for undergoing cyclization into 3а-aryl-2-hydroxy-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-3a,5-dihydro-1H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-1-ones (Maslivets et al., 2017).

Synthetic Communications

  • Synthesis of Heterocyclic Compounds: 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the requested compound, are used as precursors in the synthesis of heterocyclic compounds. They are obtained through the reaction of diketene with aromatic primary amine and reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).

properties

IUPAC Name

3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-7(16)6-10(17)15-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNYLPSAKMNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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